molecular formula C7H8N2O2 B3056679 Urea, N-hydroxy-N'-phenyl- CAS No. 7335-35-5

Urea, N-hydroxy-N'-phenyl-

Cat. No. B3056679
CAS RN: 7335-35-5
M. Wt: 152.15 g/mol
InChI Key: AAVSQBMWOCNSDL-UHFFFAOYSA-N
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Description

Urea, N-hydroxy-N’-phenyl-, also known as N-Phenylurea, is a derivative of urea where one of the nitrogen atoms is substituted with a phenyl group . Urea and its derivatives are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical, pharmaceutical, and agrochemical industries .


Synthesis Analysis

A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes . The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia .


Molecular Structure Analysis

The molecular structure of Urea, N-hydroxy-N’-phenyl- is represented by the formula C7H8N2O . It is a subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group .


Chemical Reactions Analysis

The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . This method is neither environment-friendly nor safe, but still one of the few methods which is assertively being used .

Safety And Hazards

While specific safety data for Urea, N-hydroxy-N’-phenyl- is not available, it’s important to note that chemicals in this class should be handled with care. For instance, urea, a related compound, is known to pose hazards such as the release of irritating gases and vapors when thermally decomposed .

Future Directions

The development of resource-efficient and environment-friendly synthetic processes for manufacturing chemicals like Urea, N-hydroxy-N’-phenyl- is a must for sustainable industrial development . Future research could focus on developing safer and more efficient methods for the synthesis of N-substituted ureas .

properties

IUPAC Name

1-hydroxy-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(9-11)8-6-4-2-1-3-5-6/h1-5,11H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVSQBMWOCNSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223597
Record name Urea, N-hydroxy-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-hydroxy-N'-phenyl-

CAS RN

7335-35-5
Record name 1-Hydroxy-3-phenylurea
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Record name Urea, N-hydroxy-N'-phenyl-
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Record name Urea, N-hydroxy-N'-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
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Record name 1-HYDROXY-3-PHENYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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